Calcium DL-aspartate

Description

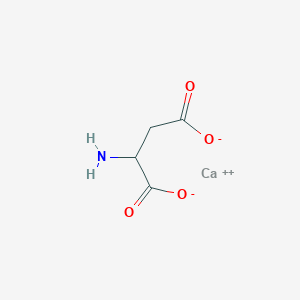

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-aminobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Ca/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSXJNAGCGVGOG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5CaNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10389-10-3 | |

| Record name | Calcium DL-aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium DL-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Calcium DL-Aspartate Relevant to Biological Systems

Abstract

Calcium DL-aspartate, a chelated form of calcium with the racemic mixture of the amino acid aspartic acid, presents a unique profile of physicochemical properties that are highly relevant to its function in biological systems. This technical guide provides a comprehensive overview of these properties, including its structure, solubility, stability, and hygroscopicity. Furthermore, it delves into the analytical methodologies for its characterization and explores its biological significance, focusing on bioavailability, pharmacokinetics, and its interaction with cellular transport mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of calcium DL-aspartate for applications in nutritional science and pharmaceutical development.

Introduction: The Rationale for Chelated Calcium

Calcium is an essential mineral vital for numerous physiological processes, including bone mineralization, nerve transmission, muscle contraction, and blood coagulation[1]. The efficacy of calcium supplementation is largely dependent on its bioavailability, which is influenced by the physicochemical properties of the calcium salt[2]. Inorganic calcium salts, such as calcium carbonate, often exhibit limited solubility and can cause gastrointestinal side effects. Organic calcium salts, particularly those chelated with amino acids, have been developed to overcome these limitations.

Calcium DL-aspartate is a prime example of such a chelated compound, where calcium is bound to the amino acid aspartic acid[3][4]. This chelation is proposed to enhance calcium's bioavailability by protecting it from dietary inhibitors in the gastrointestinal tract and facilitating its absorption[1][3]. This guide will provide a detailed examination of the physicochemical characteristics of calcium DL-aspartate that underpin its biological performance.

Molecular Structure and Identification

The fundamental identity of a compound is rooted in its molecular structure. The chelated nature of calcium DL-aspartate is central to its properties.

Figure 1: 2D representation of the chelated structure of Calcium DL-aspartate.

Table 1: Chemical Identification of Calcium DL-Aspartate

| Identifier | Value | Source(s) |

| Molecular Formula | C₈H₁₂CaN₂O₈ | [5] |

| Molecular Weight | 304.27 g/mol | [5] |

| CAS Number | 10389-10-3 (DL-form) | [6] |

| Appearance | White to off-white, crystalline, hygroscopic powder | [5][7] |

It is important to distinguish between the different forms available:

-

Calcium L-aspartate: The calcium salt of the naturally occurring L-isomer of aspartic acid.

-

Calcium DL-aspartate: The calcium salt of the racemic mixture of D- and L-aspartic acid.

-

Calcium aspartate anhydrous: The dehydrated form, which is considered more stable[8].

Key Physicochemical Properties

The interaction of calcium DL-aspartate with biological systems is dictated by its physical and chemical characteristics.

Solubility

The solubility of a calcium salt is a critical determinant of its bioavailability. Calcium DL-aspartate is noted for its water solubility[1][7].

-

Qualitative Solubility: Soluble in water, insoluble in organic solvents[6]. One source indicates a solubility of ≥ 100 mg/mL in water[9]. Another source describes it as slightly soluble in water and highly soluble in ethanol and other organic solvents, which appears to be an outlier[10].

-

pH-Dependent Solubility: A key advantage of chelated calcium salts is their solubility over a wider pH range compared to inorganic salts like calcium carbonate. Calcium aspartate anhydrous is reported to be completely soluble in a pH range of 4.0-11.0[8]. This is particularly relevant for absorption in the varying pH environments of the gastrointestinal tract.

Stability

The stability of the chelate bond is crucial for delivering calcium to the site of absorption.

-

Chemical Stability: The chelated structure of calcium aspartate is considered stable[11]. The anhydrous form is reported to be the most stable form of organic calcium aspartate compounds[8].

Dissociation and Stability Constants

The strength of the interaction between calcium and aspartate can be quantified by the stability constant (Ka) or its inverse, the dissociation constant (Kd). A higher stability constant indicates a stronger chelate.

-

Stability Constant (Ka): The association constant for calcium with the aspartate monomer has been reported, with values varying depending on the experimental conditions. One study reports an association constant (Kass,c) of 5.3 M⁻¹ at 37 °C in an aqueous solution of 0.16 M NaCl[2]. Another study provides a stability constant for the Ca²⁺-aspartate ion pair at mildly alkaline conditions[8].

Hygroscopicity

Calcium DL-aspartate is described as a slightly or mildly hygroscopic powder, meaning it can attract and hold water molecules from the surrounding environment[1][7].

-

Qualitative Assessment: The tendency to absorb moisture necessitates storage in sealed containers away from moisture[9].

-

Quantitative Measurement: While specific water sorption isotherm data for calcium DL-aspartate was not found, this property can be quantitatively assessed using techniques like dynamic vapor sorption (DVS) to generate a moisture sorption isotherm. This would reveal the equilibrium moisture content at various relative humidities.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structural integrity of calcium DL-aspartate.

Spectroscopic Methods

Figure 2: Workflow for the spectroscopic characterization of Calcium DL-aspartate.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present. For calcium DL-aspartate, one would expect to observe characteristic peaks for the amine (-NH₂) and carboxylate (-COO⁻) groups of the aspartate ligand. The coordination of the carboxylate groups to the calcium ion would lead to a shift in their characteristic absorption bands compared to free aspartic acid[12].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides detailed information about the carbon skeleton. The chemical shifts of the carbon atoms in the aspartate ligand would be influenced by the binding of the calcium ion. Specifically, the carboxylate carbons would show a downfield shift upon chelation[13].

-

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for the skeletal vibrations of the molecule.

X-ray Diffraction (XRD)

Powder X-ray diffraction (PXRD) is a powerful technique for identifying the crystalline phase of a material. While a specific crystal structure for calcium DL-aspartate was not found in the searched crystallographic databases (CSD and ICSD)[14][15][16][17], PXRD can be used to obtain a characteristic diffraction pattern that serves as a fingerprint for the compound.

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For calcium DL-aspartate, TGA can be used to determine the water content (for hydrated forms) and to study its thermal decomposition profile[18][19].

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to identify phase transitions, such as melting and crystallization, as well as to study the energetics of dehydration and decomposition[18][19].

Biological Relevance and Pharmacokinetics

The physicochemical properties of calcium DL-aspartate directly impact its behavior in biological systems, particularly its absorption and bioavailability.

Bioavailability and Absorption

The chelated structure of calcium aspartate is thought to enhance its bioavailability compared to inorganic calcium salts[3][4]. The aspartate ligand may protect the calcium ion from forming insoluble complexes with dietary components like phytates and oxalates in the gut[1].

A pharmacokinetic study in rats demonstrated that calcium aspartate anhydrous had a slower but more complete absorption compared to calcium citrate, calcium gluconate, and calcium carbonate[9]. The proposed mechanism is the absorption of the intact chelated molecule in the small intestine, in contrast to the ionization and absorption of other calcium salts in the stomach[9].

Pharmacokinetic Parameters

The aforementioned study in rats provided the following pharmacokinetic parameters for calcium aspartate anhydrous[9]:

Table 2: Pharmacokinetic Parameters of Calcium Aspartate Anhydrous in Rats

| Parameter | Value |

| tmax (Time to peak concentration) | 0.74 hours |

| t1/2 (Half-life) | 4.22 hours |

| AUC0-t (Area under the curve) | 201.75 (µg/ml)·hr |

These results indicate a prolonged presence of calcium in the serum compared to the other tested calcium salts[9].

Cellular Transport and Signaling

Once absorbed, calcium must be transported into cells to exert its biological effects. The transport of aspartate and calcium across intestinal epithelial cells involves specific carrier-mediated systems. Studies using Caco-2 cell monolayers, a model for the human intestinal epithelium, have identified a sodium-dependent transport system for L-aspartate[10].

The influx of calcium into cells is tightly regulated and involves various channels and transporters. While the precise mechanism for the cellular uptake of the intact calcium aspartate chelate is not fully elucidated, it is plausible that the increased bioavailability leads to a higher concentration of calcium ions available for transport through canonical calcium channels.

Furthermore, extracellular calcium levels are sensed by the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis[20][21]. Amino acids are also known to activate the CaSR[8]. It is therefore conceivable that calcium DL-aspartate could modulate CaSR activity, thereby influencing downstream signaling pathways that regulate parathyroid hormone secretion and renal calcium handling. However, direct experimental evidence for the interaction of calcium DL-aspartate with the CaSR is currently lacking in the reviewed literature.

Figure 3: Proposed biological pathway of Calcium DL-aspartate.

Experimental Protocols

The following are generalized protocols for the characterization of calcium DL-aspartate, based on standard analytical methodologies.

Protocol for FT-IR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of calcium DL-aspartate powder with dry KBr powder in a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹ using a Fourier-transform infrared spectrometer.

-

Data Analysis: Identify the characteristic absorption bands for the amine, carboxylate, and other functional groups. Compare the spectrum to that of free DL-aspartic acid to identify shifts indicative of calcium chelation.

Protocol for Powder X-ray Diffraction (PXRD) Analysis

-

Sample Preparation: Place a sufficient amount of calcium DL-aspartate powder onto a sample holder and flatten the surface.

-

Data Acquisition: Mount the sample in a powder X-ray diffractometer. Collect the diffraction pattern over a 2θ range of, for example, 5-80°, using Cu Kα radiation.

-

Data Analysis: Process the raw data to obtain a diffractogram of intensity versus 2θ. The resulting peak positions and relative intensities provide a characteristic fingerprint of the crystalline phase.

Protocol for Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh a small amount of calcium DL-aspartate (e.g., 5-10 mg) into a TGA crucible.

-

Data Acquisition: Place the crucible in the TGA instrument. Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: Plot the sample weight as a function of temperature. The resulting thermogram will show weight loss steps corresponding to dehydration and decomposition events.

Conclusion and Future Directions

Calcium DL-aspartate exhibits a range of physicochemical properties that make it an attractive candidate for calcium supplementation and pharmaceutical applications. Its chelated structure contributes to enhanced solubility, stability, and bioavailability compared to traditional inorganic calcium salts. While a significant body of knowledge exists, further research is warranted to fully elucidate its properties. Specifically, the determination of its crystal structure, a quantitative assessment of its hygroscopicity, and a more detailed investigation into its interaction with cellular transport proteins and the Calcium-Sensing Receptor would provide a more complete understanding of its mechanism of action. Such studies will be invaluable for optimizing its use in nutritional and therapeutic contexts.

References

-

EZorb Calcium Product Information. (2002, July 20). Retrieved from [Link]

-

Pharmacokinetic Test of Calcium Aspartate Anhydrous. (2000, September 27). Retrieved from [Link]

-

Krishna Chemicals. Calcium Aspartate. Retrieved from [Link]

-

Patsnap Synapse. What is the mechanism of Asparaginate Calcium? (2024, July 17). Retrieved from [Link]

- Guo, L., et al. (2019). A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts: implication for hygroscopicity of mineral dust and sea salt aerosols. Atmospheric Chemistry and Physics, 19(3), 1839-1855.

-

Sharma, L., & Romaní, L. S. (2021, November 22). Calcium Bioavailability: A Comparative Study of Different Calcium Sources. Tablets & Capsules. Retrieved from [Link]

-

PubChem. Calcium DL-aspartate. Retrieved from [Link]

-

TOWA PHARMACEUTICAL CO., LTD. CALCIUM L-ASPARTATE TABLETS 200mg "TOWA". Retrieved from [Link]

-

CCDC. Search - Access Structures. Retrieved from [Link]

-

West Bengal Chemical Industries Limited. Calcium Aspartate. Retrieved from [Link]

-

West Bengal Chemical Industries Limited. Calcium Aspartate | CAS 10389-09-0 | USP, Application, MSDS. Retrieved from [Link]

-

FIZ Karlsruhe. ICSD: Home. Retrieved from [Link]

-

PubChem. Calcium dihydrogen di-DL-aspartate. Retrieved from [Link]

-

ResearchGate. ¹³C-NMR Data of l-Aspartic Acid and l-Aspartic acid Ln ³⁺ Complexes δ (ppm). Retrieved from [Link]

-

ResearchGate. Temperature effect on calcium binding to aspartate and glutamate. Retrieved from [Link]

-

Fengchen Group Co., Ltd. Calcium L-Aspartate CAS 39162-75-9 Manufacturers and Suppliers. Retrieved from [Link]

-

ResearchGate. Technical note: Fourier transform infrared spectral analysis in tandem with 31P nuclear magnetic resonance spectroscopy elaborates detailed insights into phosphate partitioning during skimmed milk microfiltration and diafiltration. Retrieved from [Link]

-

FIZ Karlsruhe. ICSD: Home. Retrieved from [Link]

-

FIZ Karlsruhe. Scientific Manual ICSD Database. Retrieved from [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. Isotherms of water vapour sorption at 25 °C for different calcium pectinate beads. Inset. Retrieved from [Link]

-

ResearchGate. FTIR spectra of the CaCO 3 precipitates obtained in the presence of... Retrieved from [Link]

-

PubMed Central. Understanding Sorption Mechanisms Directly from Isotherms. Retrieved from [Link]

-

MDPI. Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC. Retrieved from [Link]

-

Nature. Raman micro-spectroscopy reveals the spatial distribution of fumarate in cells and tissues. Retrieved from [Link]

-

PubMed Central. Development of a calcium-sensing receptor molecular imaging agent. Retrieved from [Link]

-

ResearchGate. Working model of Ca²⁺‐sensing receptor (CaSR) activation. (A)... Retrieved from [Link]

-

ResearchGate. Infrared and laser Raman spectral studies of bis(DL-aspartic acid) sulfate. Retrieved from [Link]

-

IJISET. Morphology and Thermal Studies of Calcium Carbonate Nanoparticles. Retrieved from [Link]

-

Nature. Visualizing Different Crystalline States during the Infrared Imaging of Calcium Phosphates. Retrieved from [Link]

-

ResearchGate. TGA and DSC thermograms of amorphous CaCO 3 , showing the steps of... Retrieved from [Link]

-

AZoM. A guide to identifying common inorganic fillers and activators using vibrational spectroscopy. Retrieved from [Link]

-

TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Royal Society of Chemistry. Calcium carbonate phase analysis using XRD and FT-Raman spectroscopy. Retrieved from [Link]

-

Helmholtz-Zentrum Berlin. Crystalline and amorphous calcium carbonate as structural components of the Calappa granulata exoskeleton. Retrieved from [Link]

-

PubMed. 1H-NMR studies of synthetic peptide analogues of calcium-binding site III of rabbit skeletal troponin C: effect on the lanthanum affinity of the interchange of aspartic acid and asparagine residues at the metal ion coordinating positions. Retrieved from [Link]

Sources

- 1. Intestinal Ca2+ absorption revisited: A molecular and clinical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intestinal calcium transport and calcium extrusion processes at the basolateral membrane. | Semantic Scholar [semanticscholar.org]

- 3. 100% complete assignment of non-labile 1H, 13C, and 15N signals for calcium-loaded calbindin D9k P43G - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dorgean.com [dorgean.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Molecular Mechanisms for Regulation of Intestinal Calcium Absorption by Vitamin D and Other Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into the activation of human calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of Calcium-Sensing Receptor in the Area Postrema Inhibits Food Intake via Glutamatergic and GABAergic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Paracellular calcium transport across Caco-2 and HT29 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The transport of acidic amino acids and their analogues across monolayers of human intestinal absorptive (Caco-2) cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fourier Transform Infrared Spectroscopy of Calcium-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Search - Access Structures [ccdc.cam.ac.uk]

- 15. CSD / ICSD | NFDI4Chem Knowledge Base [knowledgebase.nfdi4chem.de]

- 16. Home | ICSD [icsd.products.fiz-karlsruhe.de]

- 17. podpiska.rcsi.science [podpiska.rcsi.science]

- 18. images.philips.com [images.philips.com]

- 19. ijiset.com [ijiset.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Role of Calcium DL-Aspartate in Calcium Signaling

Abstract

Calcium (Ca²⁺) is a universal second messenger, orchestrating a vast array of cellular processes from gene transcription to neurotransmission and muscle contraction. The precise spatial and temporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is paramount for cellular function. While inorganic calcium salts are common tools for studying these phenomena, chelated forms of calcium offer unique properties. This guide provides a comprehensive technical overview of Calcium DL-aspartate, a compound that presents a dual-faceted role in modulating Ca²⁺ signaling. We will deconstruct its components—the Ca²⁺ ion and the bioactive D- and L-aspartate enantiomers—to explore its integrated mechanism of action. This document is intended for researchers, cell biologists, and drug development professionals seeking to understand and leverage the unique properties of Calcium DL-aspartate in experimental and therapeutic contexts.

Foundational Principles of Cellular Calcium Signaling

To appreciate the specific role of Calcium DL-aspartate, one must first grasp the fundamentals of the cellular Ca²⁺ signaling toolkit. Cells maintain a steep electrochemical gradient, with cytosolic free Ca²⁺ concentrations at a resting state of approximately 100 nM, compared to extracellular levels of around 2 mM[1]. This gradient is meticulously maintained by a system of pumps and exchangers, such as the Plasma Membrane Ca²⁺ ATPase (PMCA) and the Sodium-Calcium Exchanger (NCX)[1].

Signaling events are initiated by a rapid, transient influx of Ca²⁺ into the cytoplasm, either from the extracellular space through ion channels or via release from intracellular stores like the endoplasmic reticulum (ER).[2][3]. This surge in [Ca²⁺]i can activate a host of Ca²⁺-sensor proteins, which decode the signal into a downstream cellular response. The most prominent of these is Calmodulin (CaM), a highly conserved Ca²⁺-binding protein expressed in all eukaryotic cells[4]. Upon binding Ca²⁺, CaM undergoes a conformational change, enabling it to interact with and modulate a multitude of target proteins, including protein kinases, phosphatases, and ion channels[5][6].

Diagram 1: Overview of Cellular Calcium Homeostasis

Caption: Dual mechanism of Calcium DL-aspartate on neuronal Ca²⁺ influx.

Experimental Methodologies for Interrogation

A robust investigation into the effects of Calcium DL-aspartate requires methodologies that can both quantify changes in [Ca²⁺]i and dissect the contributions of its constituent components.

Protocol: Measurement of [Ca²⁺]i using Ratiometric Fluorescence Microscopy

This protocol describes the use of Fura-2 AM, a ratiometric Ca²⁺ indicator. The ratiometric approach is scientifically superior for quantification as it minimizes artifacts from uneven dye loading, photobleaching, or changes in cell volume, thus creating a self-validating measurement system.[7][8]

Objective: To quantify changes in cytosolic Ca²⁺ concentration in cultured cells in response to Calcium DL-aspartate.

Materials:

-

Cultured adherent cells (e.g., SH-SY5Y neuroblastoma, primary neurons)

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS), with and without Ca²⁺

-

Calcium DL-aspartate, Calcium Chloride (control), Sodium L-aspartate (control)

-

Ionomycin (positive control)

-

EGTA (chelator control)

-

Fluorescence microscope with filter sets for 340nm and 380nm excitation and ~510nm emission, equipped with a sensitive camera.

Step-by-Step Methodology:

-

Cell Preparation: Plate cells on glass-bottom dishes 24-48 hours prior to the experiment to achieve 60-80% confluency.

-

Dye Loading: a. Prepare a 2 µM Fura-2 AM loading solution in serum-free medium or HBSS. To aid solubilization, first dissolve the Fura-2 AM stock (in DMSO) with an equal volume of 20% Pluronic F-127. b. Aspirate the culture medium, wash once with HBSS, and incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at 37°C. c. Wash the cells twice with HBSS to remove extracellular dye and allow 30 minutes for complete de-esterification of the dye by intracellular esterases.

-

Imaging and Data Acquisition: a. Mount the dish on the microscope stage. Perfuse with Ca²⁺-containing HBSS. b. Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at 510 nm. Collect images every 5-10 seconds. A stable baseline ratio (F340/F380) should be established for 2-3 minutes. c. Causality Check: The choice of controls is critical. To dissect the mechanism, perform parallel experiments:

- Test: Perfuse with a solution containing Calcium DL-aspartate.

- Ca²⁺ Control: Perfuse with an equimolar Ca²⁺ concentration using CaCl₂ to determine the effect of a generic calcium salt.

- Aspartate Control: Perfuse with Sodium L-aspartate to isolate the effect of the ligand on its receptor without introducing external calcium.

- NMDA Blockade: Pre-incubate cells with an NMDA receptor antagonist (e.g., 50 µM AP-5) before adding Calcium DL-aspartate to verify the contribution of Pathway B. d. Record the change in the F340/F380 ratio over time.

-

Calibration (Optional but Recommended): At the end of each experiment, perfuse with a high concentration of a Ca²⁺ ionophore like Ionomycin (5-10 µM) in Ca²⁺-containing HBSS to obtain the maximum ratio (R_max). Then, perfuse with a Ca²⁺-free HBSS containing a chelator like EGTA (10 mM) to obtain the minimum ratio (R_min). These values can be used with the Grynkiewicz equation to convert fluorescence ratios to absolute [Ca²⁺]i.[9]

| Indicator | Excitation (nm) | Emission (nm) | Kd for Ca²⁺ | Type | Rationale for Use |

| Fura-2 | 340 / 380 | ~510 | ~145 nM | Ratiometric | Gold standard for quantitative [Ca²⁺]i measurement.[8][9] |

| Indo-1 | ~350 | ~475 / ~400 | ~230 nM | Ratiometric | Suited for flow cytometry due to emission shift.[7] |

| Fluo-4 | ~494 | ~516 | ~345 nM | Single Wavelength | High signal-to-noise; good for detecting rapid changes, but less quantitative.[7] |

| Table 2: Common fluorescent indicators for measuring intracellular calcium. |

Using Pharmacological Tools to Validate Pathways

To ensure trustworthy data, a self-validating experimental design must incorporate specific inhibitors to confirm the proposed mechanisms.

| Tool | Target | Experimental Application |

| EGTA | Extracellular Ca²⁺ | Add to the extracellular buffer to demonstrate that the observed [Ca²⁺]i rise is dependent on influx from the outside. [10][11] |

| BAPTA-AM | Intracellular Ca²⁺ | Pre-load into cells to buffer any [Ca²⁺]i rise, confirming that downstream effects are indeed Ca²⁺-dependent. [12][13] |

| AP-5 / MK-801 | NMDA Receptor Antagonists | Pre-incubate to block NMDA receptors. A diminished response to Calcium DL-aspartate in the presence of these blockers would confirm the role of L-aspartate. |

| Nimodipine | L-type VGCC Blocker | Use to determine the contribution of voltage-gated calcium channels to the observed signal. [14] |

| Table 3: Pharmacological tools for dissecting signaling pathways. |

Downstream Consequences: Calmodulin Activation

The ultimate purpose of the [Ca²⁺]i transient is to activate downstream effectors. The binding of four Ca²⁺ ions to Calmodulin (CaM) is a pivotal event.[6][15] This induces a profound conformational change in CaM, exposing hydrophobic patches that allow it to interact with and activate target proteins like Calmodulin-dependent kinase II (CaMKII).[5]

Diagram 3: Calcium-Calmodulin Signaling Cascade

Caption: Activation of CaMKII via the Ca²⁺/Calmodulin pathway.

Applications in Research and Drug Development

The unique dual-action nature of Calcium DL-aspartate makes it a valuable tool and a potential therapeutic agent.

-

In Neuroscience Research: It can be used to specifically probe the function of NMDA receptors and their role in Ca²⁺-dependent neurotoxicity or synaptic plasticity. Its ability to deliver both agonist and permeant ion simultaneously offers a way to study receptor function in a highly localized manner.

-

In Drug Development: The high bioavailability of calcium aspartate makes it an attractive candidate for superior oral calcium supplements aimed at bone health.[16][17] Furthermore, in conditions characterized by impaired NMDA receptor function or localized calcium dysregulation, targeted delivery using this compound could be explored as a therapeutic strategy.

Conclusion

Calcium DL-aspartate is more than a simple calcium salt; it is a complex biological effector. Its potential to simultaneously provide a bolus of Ca²⁺ and a specific ligand for Ca²⁺-permeable channels (NMDA receptors) distinguishes it from conventional tools. This dual-action mechanism offers researchers a unique way to modulate and study Ca²⁺ signaling, particularly within the nervous system. For drug developers, the enhanced bioavailability and bioactive nature of the aspartate counter-ion present opportunities for creating more effective and targeted therapeutic agents. A thorough understanding of its multifaceted role, investigated using the rigorous, self-validating experimental designs outlined in this guide, is essential for unlocking its full scientific and clinical potential.

References

-

Annunziato, L., Pignataro, G., & Di Renzo, G. F. (2022). Calcium Signalling in Heart and Vessels: Role of Calmodulin and Downstream Calmodulin-Dependent Protein Kinases. International Journal of Molecular Sciences. Available at: [Link]

-

Wang, Y., & He, H. (2020). Calmodulin: The switch button of calcium signaling. Journal of Biosciences and Medicines. Available at: [Link]

-

Tymianski, M., et al. (1994). Modulation of hippocampal synaptic transmission by low concentrations of cell-permeant Ca2+ chelators: effects of Ca2+ affinity, chelator structure and binding kinetics. Neuropharmacology. Available at: [Link]

-

Berthold Technologies. Intracellular Calcium Measurement. Berthold Technologies GmbH & Co.KG. Available at: [Link]

-

Takahashi, A., Camacho, P., Lechleiter, J. D., & Herman, B. (1999). Measurement of Intracellular Calcium. Physiological Reviews. Available at: [Link]

-

Pallafacchina, G., et al. (2019). Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes. Methods in Molecular Biology. Available at: [Link]

-

Chemistry LibreTexts. (2022). Signaling: Calcium and Calmodulin. Available at: [Link]

-

De Smet, I., et al. (2021). Pharmacological Strategies for Manipulating Plant Ca2+ Signalling. International Journal of Molecular Sciences. Available at: [Link]

-

Wikipedia. Calmodulin. Available at: [Link]

-

Takahashi, A., Camacho, P., Lechleiter, J. D., & Herman, B. (1999). Measurement of intracellular calcium. Physiological Reviews. Available at: [Link]

-

Palmer, A. E., & Tsien, R. Y. (2006). Measuring calcium signaling using genetically targetable fluorescent indicators. Nature Protocols. Referenced in: [Link]

-

Annunziato, L., et al. (2022). Calcium Signalling in Heart and Vessels: Role of Calmodulin and Downstream Calmodulin-Dependent Protein Kinases. PubMed. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Asparaginate Calcium?. Available at: [Link]

-

West Bengal Chemical Industries Limited. Calcium Aspartate. Available at: [Link]

-

Porat, A., et al. (2002). Selective effects of calcium chelators on anterograde and retrograde protein transport in the cell. Journal of Biological Chemistry. Available at: [Link]

-

Girardi, E., et al. (2009). L-aspartate as an amino acid neurotransmitter: mechanisms of the depolarization-induced release from cerebrocortical synaptosomes. Journal of Neurochemistry. Available at: [Link]

-

Henneberger, C., et al. (2015). Is Aspartate an Excitatory Neurotransmitter?. Journal of Neuroscience. Available at: [Link]

-

Purves, D., et al. (2001). Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain. Neuroscience. 2nd edition. Available at: [Link]

-

Girardi, E., et al. (2009). L-Aspartate as an amino acid neurotransmitter: Mechanisms of the depolarization-induced release from cerebrocortical synaptosomes. ResearchGate. Available at: [Link]

-

Moriyama, Y., et al. (2001). D-Aspartate is stored in secretory granules and released through a Ca(2+)-dependent pathway in a subset of rat pheochromocytoma PC12 cells. Journal of Biological Chemistry. Available at: [Link]

-

Girardi, E., et al. (2009). l‐Aspartate as an amino acid neurotransmitter: mechanisms of the depolarization‐induced release from cerebrocortical synaptosomes. Semantic Scholar. Available at: [Link]

-

WBCIL. (2024). Maximizing Health with Calcium Aspartate: Key Benefits, Sources, and Product Forms. Available at: [Link]

-

Gallo, V., et al. (1987). Modulation of calcium uptake and D-aspartate release by GABAB receptors in cultured cerebellar granule cells. European Journal of Pharmacology. Available at: [Link]

-

Wikipedia. Calcium in biology. Available at: [Link]

-

Drejer, J., et al. (1983). Characterization of uptake and release processes for D- and L-aspartate in primary cultures of astrocytes and cerebellar granule cells. Neurochemical Research. Available at: [Link]

-

Carafoli, E. (2003). Calcium signaling: a tale for all seasons. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Wikipedia. Calcium signaling. Available at: [Link]

-

Roberts-Thomson, S. J., et al. (2022). Advances in Intracellular Calcium Signaling Reveal Untapped Targets for Cancer Therapy. Cancers. Available at: [Link]

-

Brini, M., et al. (2014). Neuronal calcium signaling: function and dysfunction. Cellular and Molecular Life Sciences. Available at: [Link]

-

Parekh, A. B. (2020). Fundamentals of Cellular Calcium Signaling: A Primer. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

-

Ishio, S., et al. (1998). D-aspartate uptake into cultured rat pinealocytes and the concomitant effect on L-aspartate levels and melatonin secretion. Biochemical and Biophysical Research Communications. Available at: [Link]

Sources

- 1. Advances in Intracellular Calcium Signaling Reveal Untapped Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuronal calcium signaling: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fundamentals of Cellular Calcium Signaling: A Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calmodulin - Wikipedia [en.wikipedia.org]

- 5. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. berthold.com [berthold.com]

- 8. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological Strategies for Manipulating Plant Ca2+ Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the Role of EGTA as a Calcium Chelator in Physiological Research and Applications [thinkdochemicals.com]

- 12. Modulation of hippocampal synaptic transmission by low concentrations of cell-permeant Ca2+ chelators: effects of Ca2+ affinity, chelator structure and binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective effects of calcium chelators on anterograde and retrograde protein transport in the cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of calcium uptake and D-aspartate release by GABAB receptors in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. wbcil.com [wbcil.com]

- 17. wbcil.com [wbcil.com]

An In-Depth Technical Guide to the In Vitro Absorption and Metabolism of Calcium DL-Aspartate

Abstract: This technical guide provides a comprehensive framework for investigating the in vitro absorption and metabolism of Calcium DL-aspartate, a compound of interest in nutritional science and drug development. We move beyond standard protocols to offer a narrative built on causality and self-validating experimental design. This document is intended for researchers, scientists, and drug development professionals, providing both the foundational principles and detailed methodologies required to rigorously assess the intestinal transport and subsequent metabolic fate of this compound. The guide focuses on the use of the Caco-2 cell monolayer system, the recognized gold standard for in vitro prediction of oral absorption.[1][2]

Introduction: The Scientific Imperative

The bioavailability of any orally administered compound is fundamentally dictated by its absorption across the intestinal epithelium and its susceptibility to first-pass metabolism. Calcium DL-aspartate presents a unique challenge, as it dissociates into three distinct moieties: calcium ions, L-aspartate, and D-aspartate. Understanding the independent and potentially synergistic transport and metabolic pathways of each component is critical for predicting its ultimate physiological effect. In vitro models provide a powerful, ethical, and cost-effective platform to dissect these complex mechanisms in a controlled environment.[3][4]

This guide is structured to lead the researcher through a logical progression of experimentation, from establishing a robust cell culture model to executing transport and metabolism studies, and finally, to interpreting the resulting data with scientific rigor.

Foundational Principles of Intestinal Transport

A nuanced understanding of intestinal physiology is paramount before designing any in vitro experiment. For Calcium DL-aspartate, we must consider the established pathways for both calcium and amino acids.

Calcium Absorption: A Dual-Pathway System

Intestinal calcium absorption is a sophisticated process occurring via two distinct routes.[5]

-

Transcellular Pathway: This is an active, saturable transport mechanism, predominant in the duodenum.[5] It involves three steps: 1) Apical entry of Ca²⁺ through specific ion channels (e.g., TRPV6); 2) Cytosolic diffusion, facilitated by the calcium-binding protein calbindin-D9k; and 3) Basolateral extrusion against a concentration gradient by the Plasma Membrane Ca²⁺-ATPase (PMCA1b).[6][7][8] This pathway is tightly regulated by vitamin D and is most efficient when luminal calcium concentrations are low.[6][9]

-

Paracellular Pathway: This is a passive, non-saturable process where Ca²⁺ moves through the tight junctions between enterocytes.[10][11] This route is driven by the electrochemical gradient and becomes the dominant absorption mechanism at high luminal calcium concentrations.[5][12]

Aspartate Transport and First-Pass Metabolism

Unlike calcium, the aspartate moieties are subject to extensive first-pass metabolism by enterocytes.

-

L-Aspartate Transport: The L-isomer is primarily transported across the apical membrane by Na⁺-dependent transporters, such as SLC1A1 (EAAT3).[13] Once inside the enterocyte, L-aspartate is heavily metabolized, serving as a substrate for the synthesis of other amino acids (like alanine and glutamate), nucleotides, and for cellular energy production (ATP).[13][14]

-

D-Aspartate Transport & Metabolism: D-aspartate can be absorbed from dietary sources or synthesized from L-aspartate via racemization.[13][15] It is metabolized by the enzyme D-aspartate oxidase (DDO).[15][16] While its specific intestinal transport mechanisms are less characterized than the L-isomer, its distinct metabolic pathway necessitates separate analytical consideration.

The Caco-2 Cell Model: The Gold Standard for Absorption Studies

The human colon adenocarcinoma cell line, Caco-2, is the most widely accepted in vitro model for predicting human oral drug absorption.[1][2] When cultured on semi-permeable filter supports, these cells spontaneously differentiate into a polarized monolayer of enterocytes with tight junctions and brush border enzymes, structurally and functionally mimicking the small intestinal barrier.[3][17][18]

Protocol: Caco-2 Cell Culture and Monolayer Differentiation

-

Expertise & Experience: The quality of the Caco-2 monolayer is the single most critical factor for obtaining reliable data. We recommend a subculture practice of splitting cells at ~50% confluence rather than the traditional 80%, as this retains a higher proliferation potential and leads to a more homogenous and synchronous differentiation when seeded at high density on filter inserts.[19]

Step-by-Step Methodology:

-

Cell Seeding: Seed Caco-2 cells (passage 95-105) onto permeable polycarbonate filter supports (e.g., 0.4 µm pore size, 12-mm diameter Transwells®) at a high density of approximately 4.4 x 10⁴ cells/cm².[1]

-

Culture Medium: Use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% Penicillin-Streptomycin.[1][20]

-

Incubation: Maintain the cultures at 37°C in a humidified atmosphere of 90% air and 10% CO₂.[1]

-

Feeding: Change the culture medium in both the apical and basolateral compartments every 2 days.

-

Differentiation: Allow the cells to grow and differentiate for 21 to 26 days post-seeding before use in transport experiments.[1][17]

Monolayer Integrity Assessment: A Self-Validating System

-

Trustworthiness: Before and after each transport experiment, the integrity of the monolayer must be confirmed. This ensures that the observed transport is occurring across a physiologically relevant barrier and not through leaks or damaged cells.

Key Validation Protocols:

-

Transepithelial Electrical Resistance (TEER): Measure the electrical resistance across the monolayer using a voltmeter (e.g., EVOM™). A stable and high TEER value (typically >500 Ω·cm²) indicates the formation of robust tight junctions.[17]

-

Paracellular Marker Permeability: Assess the flux of a hydrophilic, low-permeability marker, such as [¹⁴C]-mannitol, across the monolayer. The apparent permeability (Papp) for mannitol should be low (e.g., <0.5 x 10⁻⁶ cm/s), confirming tight junction integrity.[1][17]

Experimental Workflow: A Tri-Phasic Approach to Unraveling Absorption and Metabolism

We propose a structured, three-phase experimental plan to systematically investigate Calcium DL-aspartate.

Caption: Overall experimental workflow for in vitro analysis.

Phase 1: Transport Study - Quantifying Apical to Basolateral Flux

Objective: To determine the overall rate of transport of calcium and aspartate across the Caco-2 monolayer.

Step-by-Step Methodology:

-

Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.[1]

-

Transfer the Transwell® inserts to wells containing fresh, pre-warmed HBSS (basolateral compartment).

-

Initiate the transport study by adding the test solution of Calcium DL-aspartate in HBSS to the apical chamber.

-

Incubate the plates at 37°C on an orbital shaker.

-

At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment, replacing the volume with fresh HBSS.

-

At the end of the experiment, collect a final sample from the apical compartment.

-

Analyze all samples for calcium and aspartate concentrations using the methods described in Section 5.0.

Phase 2: Mechanistic Study - Differentiating Transport Pathways

Objective: To elucidate the relative contributions of transcellular and paracellular pathways for calcium, and to confirm the energy-dependence of aspartate transport.

Step-by-Step Methodology: Repeat the transport assay from Phase 1 under the following parallel conditions:

-

Paracellular vs. Active Transport: Run the experiment at 4°C. Low temperatures inhibit active, energy-dependent transport processes, isolating the contribution of passive/paracellular flux.

-

Na⁺-Dependence of Aspartate Transport: Replace standard HBSS with a sodium-free buffer (e.g., replacing NaCl with choline chloride) to inhibit Na⁺-dependent amino acid transporters.[21]

-

Transcellular Calcium Inhibition: Include known inhibitors of calcium channels (e.g., verapamil) in the apical buffer to probe the involvement of specific transcellular entry pathways.[22]

Phase 3: Metabolic Analysis - Assessing Intracellular Fate

Objective: To quantify the intracellular concentration of DL-aspartate and identify key metabolites, confirming the extent of first-pass metabolism.

Step-by-Step Methodology:

-

Culture Caco-2 cells in 6-well plates until they reach confluence and differentiation.

-

Expose the cells to Calcium DL-aspartate for a defined period (e.g., 2 hours).

-

Rapidly wash the cell monolayers three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

-

Lyse the cells directly in the well using a suitable solvent (e.g., 80% methanol) and scrape the cells.

-

Collect the cell lysate and centrifuge to pellet cellular debris.

-

Analyze the supernatant for L-aspartate, D-aspartate, and potential metabolites (e.g., glutamate, asparagine, oxaloacetate) using LC-MS/MS.[23][24]

Analytical Methodologies

-

Expertise & Experience: The choice of analytical technique must match the analyte's properties and the required sensitivity.

-

Calcium: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred method for its high sensitivity and ability to accurately quantify elemental calcium. Atomic Absorption Spectroscopy (AAS) is a viable alternative.

-

DL-Aspartate: For distinguishing and quantifying the D- and L-isomers, High-Performance Liquid Chromatography (HPLC) with a chiral column and pre-column derivatization (e.g., using o-phthalaldehyde, OPA) is a robust method.[25] For metabolic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and specificity for identifying both the parent compound and its metabolites in complex biological matrices like cell lysates.[24]

-

Data Interpretation and Visualization

Calculating Apparent Permeability (Papp)

The primary output of the transport study is the apparent permeability coefficient (Papp), a measure of the rate of transport across the monolayer. It is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the steady-state flux (rate of appearance in the basolateral chamber, in µmol/s).

-

A is the surface area of the filter membrane (in cm²).

-

C₀ is the initial concentration in the apical chamber (in µmol/cm³).

Data Presentation: Expected Papp Values

| Condition | Analyte | Expected Papp (x 10⁻⁶ cm/s) | Rationale |

| Controls | Mannitol (Low Perm.) | < 0.5 | Validates tight junction integrity.[1] |

| Propranolol (High Perm.) | > 20 | Confirms the monolayer is not an absolute barrier. | |

| Test Compound | Calcium (37°C) | Variable | Represents combined transcellular and paracellular flux. |

| Calcium (4°C) | Lower than 37°C | Represents primarily paracellular flux. | |

| Aspartate (37°C) | Variable | Represents active transport minus metabolic loss. | |

| Aspartate (Na⁺-Free) | Significantly Lower | Demonstrates dependence on Na⁺-cotransporters.[21] |

Elucidating Transport and Metabolic Pathways

By comparing the results from the different experimental phases, a clear picture emerges. A significant drop in the calcium Papp value at 4°C compared to 37°C indicates a substantial active, transcellular component. A drastic reduction in aspartate Papp in a sodium-free buffer confirms the role of Na⁺-dependent transporters. The metabolic analysis will reveal the extent to which intracellular aspartate is converted into other molecules, which is critical for understanding its true bioavailability.[13]

Caption: Proposed cellular transport and metabolism of Calcium DL-Aspartate.

Conclusion and Future Perspectives

This guide outlines a robust, mechanistically-driven approach to characterizing the in vitro absorption and metabolism of Calcium DL-aspartate. By integrating monolayer transport studies with mechanistic inhibitors and intracellular metabolic analysis, researchers can build a comprehensive profile of the compound's behavior at the intestinal barrier. The data generated from these workflows are invaluable for preclinical assessment, formulation development, and for building predictive models of in vivo bioavailability. Future studies could expand on this model by investigating the influence of other dietary components or by using more advanced co-culture models that include mucus-producing goblet cells to better simulate the complex intestinal environment.

References

Click to expand

-

Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations. National Institutes of Health. [Link]

-

Low-affinity intestinal L-aspartate transport with 2:1 coupling stoichiometry for Na+/Asp. American Journal of Physiology-Cell Physiology. [Link]

-

[Establishment and assessment of Caco-2 cell in vitro absorption model]. PubMed. [Link]

-

Aspartic Acid in Health and Disease. MDPI. [Link]

-

Determining Calcium Bioavailability Using Caco-2 Cells. InTechOpen. [Link]

-

High affinity L-aspartate transport in chick small intestine. American Journal of Physiology-Cell Physiology. [Link]

-

Caco-2 Cell Culture Protocol. Ainslie Lab @ UNC. [Link]

-

High affinity L-aspartate transport in chick small intestine. PubMed. [Link]

-

Caco-2 cells as a model for intestinal absorption. Current Protocols in Toxicology. [Link]

-

Calcium bioaccessibility and uptake by human intestinal like cells following in vitro digestion of casein phosphopeptide-calcium aggregates. PubMed. [Link]

-

Aspartate Metabolism‐Driven Gut Microbiota Dynamics and RIP‐Dependent Mitochondrial Function Counteract Oxidative Stress. Advanced Science. [Link]

-

Paracellular calcium transport across Caco-2 and HT29 cell monolayers. PubMed. [Link]

-

Caseinphosphopeptide-induced calcium uptake in human intestinal cell lines HT-29 and Caco2 is correlated to cellular differentiation. PubMed. [Link]

-

Calcium uptake by Caco-2 cells from HM+S-26/SMA and other commercial HMFs. ResearchGate. [Link]

-

Good Caco-2 cell culture practices. ResearchGate. [Link]

-

Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

-

Calcium, iron and zinc uptakes by Caco-2 cells from white beans and effect of cooking. International Journal of Food Sciences and Nutrition. [Link]

-

Aspartate Alleviates Colonic Epithelial Damage by Regulating Intestinal Stem Cell Proliferation and Differentiation via Mitochondrial Dynamics. Molecular Nutrition & Food Research. [Link]

-

In vitro calcium absorption study using Caco-2 cell line model. ResearchGate. [Link]

-

Alternative functional in vitro models of human intestinal epithelia. Journal of Pharmacological and Toxicological Methods. [Link]

-

New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. International Journal of Molecular Sciences. [Link]

-

Aspartate Metabolism Facilitates IL-1β Production in Inflammatory Macrophages. Frontiers in Immunology. [Link]

-

Effects of glutamine, glutamate, and aspartate on intestinal barrier integrity and amino acid pool of the small intestine in piglets with normal or low energy diet. National Institutes of Health. [Link]

-

Aspartate remodels the metabolism of macrophages. ResearchGate. [Link]

-

Paracellular calcium transport across renal and intestinal epithelia. PubMed. [Link]

-

Paracellular Calcium Transport across the Small Intestine. The Journal of Nutrition. [Link]

-

Aspartate Metabolism Facilitates IL-1β Production in Inflammatory Macrophages. ResearchGate. [Link]

-

Calcium Absorption Across Epithelia. Physiological Reviews. [Link]

-

Paracellular Transport and Renal Tubule Calcium Handling: Emerging Roles in Kidney Stone Disease. Clinical Journal of the American Society of Nephrology. [Link]

-

Acute interactions between intestinal sugar and calcium transport in vitro. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

-

Paracellular calcium transport across renal and intestinal epithelia. ResearchGate. [Link]

-

Quantitative and Qualitative Analysis of Cell Culture Medium Using SWATH® Acquisition. SCIEX. [Link]

-

Ornithine aspartate effects on bacterial composition and metabolic pathways in a rat model of steatotic liver disease. National Institutes of Health. [Link]

-

Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E. Frontiers in Physiology. [Link]

-

An engineered biosensor enables dynamic aspartate measurements in living cells. eLife. [Link]

-

In vitro determination of calcium bioavailability of milk, dairy products and infant formulas. International Journal of Food Sciences and Nutrition. [Link]

-

Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review. Animal Nutrition. [Link]

-

Aspartic Acid in Health and Disease. PubMed. [Link]

-

Mechanisms of intestinal calcium absorption. Journal of Cellular Biochemistry. [Link]

-

Ca Minerals and Oral Bioavailability of Pb, Cd, and As from Indoor Dust in Mice: Mechanisms and Health Implications. Environmental Health Perspectives. [Link]

-

Intestinal calcium transport and calcium extrusion processes at the basolateral membrane. Journal of Nutrition. [Link]

-

In vitro studies on calcium absorption from the gastrointestinal tract in small ruminants. PubMed. [Link]

-

Bioavailability of calcium from calcium carbonate, DL-calcium lactate, L-calcium lactate and powdered oyster shell calcium in vitamin D-deficient or -replete rats. PubMed. [Link]

-

Molecular Mechanisms for Regulation of Intestinal Calcium Absorption by Vitamin D and Other Factors. Frontiers in Physiology. [Link]

-

Calcium assays: at the centre of biology. BMG LABTECH. [Link]

-

Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent. [Link]

Sources

- 1. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of intestinal calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Intestinal calcium transport and calcium extrusion processes at the basolateral membrane. | Semantic Scholar [semanticscholar.org]

- 9. Molecular Mechanisms for Regulation of Intestinal Calcium Absorption by Vitamin D and Other Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paracellular calcium transport across Caco-2 and HT29 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Paracellular calcium transport across renal and intestinal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sci-Hub. Paracellular Calcium Transport across the Small Intestine , / The Journal of Nutrition, 1992 [sci-hub.box]

- 13. Aspartic Acid in Health and Disease [mdpi.com]

- 14. Ornithine aspartate effects on bacterial composition and metabolic pathways in a rat model of steatotic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [Establishment and assessment of Caco-2 cell in vitro absorption model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 21. Low-affinity intestinal L-aspartate transport with 2:1 coupling stoichiometry for Na+/Asp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro studies on calcium absorption from the gastrointestinal tract in small ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Aspartate Metabolism Facilitates IL-1β Production in Inflammatory Macrophages [frontiersin.org]

- 24. An engineered biosensor enables dynamic aspartate measurements in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. agilent.com [agilent.com]

Preamble: Charting a Course into Unexplored Territory

The study of novel compounds and their interactions within biological systems is the bedrock of therapeutic innovation. Calcium DL-aspartate presents a unique investigational opportunity. As a compound delivering both a key divalent cation (Ca²⁺) and a racemic mixture of a proteogenic and a non-canonical amino acid (L-aspartate and D-aspartate), its potential enzymatic influence is multifaceted. This guide is not a recitation of established facts but an exploratory roadmap. It is designed for researchers, scientists, and drug development professionals to provide a robust, logic-driven framework for investigating the enzymatic landscape influenced by this compound. We will proceed from first principles, identifying logical enzyme targets based on the compound's constituents and detailing rigorous, self-validating protocols to test these hypotheses.

Section 1: Hypothesis Formulation and Target Selection

The core of our exploratory strategy is to deconstruct Calcium DL-aspartate into its bioactive components: the Aspartate Moiety and the Calcium Moiety . This allows us to formulate targeted hypotheses and select enzyme classes for initial screening.

The Aspartate Moiety: A Tale of Two Isomers

Aspartate is a crucial node in cellular metabolism and signaling.[1][2][3] The presence of both L- and D-isomers necessitates a dual investigative path.

-

L-Aspartate Related Enzymes: L-aspartate is a primary excitatory neurotransmitter and a key metabolite in the urea cycle and amino acid biosynthesis.[4][5][6][7] Its influence directs us toward enzymes central to its metabolic fate.

-

Target 1: Aspartate Aminotransferase (AST): Also known as SGOT, AST is a pivotal enzyme that catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate.[8][9][10] Its activity is fundamental to amino acid metabolism. Investigating the effect of Calcium DL-aspartate on AST could reveal modulation of core metabolic pathways.

-

Target 2: Argininosuccinate Synthetase (ASS): ASS is a critical enzyme in the urea cycle, catalyzing the ATP-dependent synthesis of argininosuccinate from citrulline and aspartate.[11][12][13] Modulation of ASS activity could have significant implications for nitrogen metabolism and nitric oxide synthesis.

-

-

D-Aspartate Related Enzymes: D-aspartate is now recognized as an important signaling molecule in the neuroendocrine system.[14][15] Unlike the L-isomer, its metabolism is primarily catabolic in mammals.

-

Target 3: D-Aspartate Oxidase (DDO): This peroxisomal flavoenzyme specifically catalyzes the oxidative deamination of D-aspartate, thereby regulating its endogenous levels.[16][17][18] Given that Calcium DL-aspartate introduces a D-aspartate load, assessing its impact on DDO activity is critical to understanding its potential effects on D-aspartate homeostasis.

-

The Calcium Moiety: A Universal Signal

Calcium (Ca²⁺) is arguably the most versatile second messenger in eukaryotic cells, allosterically regulating a vast array of enzymes and proteins involved in processes from apoptosis to synaptic plasticity.[19][20][21][22] The delivery of Ca²⁺ by the compound compels us to investigate key calcium-dependent enzymes.

-

Target 4: Calcineurin (PP2B): A calcium and calmodulin-dependent serine/threonine phosphatase. Calcineurin plays a crucial role in T-cell activation, cardiac hypertrophy, and neuronal development.[23][24] Its activity is a direct link between calcium signaling and transcriptional regulation.

-

Target 5: Calpains: A family of calcium-dependent, non-lysosomal cysteine proteases. Calpains are involved in cellular processes such as cell motility, apoptosis, and signal transduction.[25][26][27] Their activation is tightly linked to intracellular calcium levels.

Section 2: Experimental Design and Methodologies

A robust experimental design is paramount. Our approach will prioritize commercially available, validated assay kits where possible, as they provide a high degree of reproducibility and contain necessary controls. The general workflow involves preparing cell lysates or using purified enzymes, performing kinetic assays in the presence of varying concentrations of Calcium DL-aspartate, and analyzing the resulting data.

Protocol: Aspartate Aminotransferase (AST) Activity Assay

This protocol is adapted from commercially available colorimetric kits.[10][28][29]

-

Principle: AST activity is measured in a coupled enzymatic reaction. The transamination of aspartate produces glutamate, which is then utilized by a developer enzyme to generate a product that can be measured colorimetrically at 450 nm. The rate of color development is directly proportional to the AST activity.

-

Materials:

-

96-well clear flat-bottom plate

-

Spectrophotometric microplate reader

-

AST Assay Buffer

-

AST Substrate (L-Aspartate and α-ketoglutarate)

-

AST Developer Enzyme Mix

-

Glutamate Standard

-

Calcium DL-aspartate stock solution

-

Enzyme source: Purified AST or tissue/cell lysate

-

-

Procedure:

-

Standard Curve Preparation: Prepare a glutamate standard curve (e.g., 0 to 10 nmol/well) according to the kit manufacturer's instructions.

-

Sample Preparation: Prepare tissue homogenates or cell lysates in cold AST Assay Buffer. Centrifuge to remove insoluble material.[10]

-

Reaction Setup: Add samples, positive controls (purified AST), and negative controls (assay buffer) to wells. Bring the final volume to 50 µL with AST Assay Buffer. Add varying concentrations of Calcium DL-aspartate to the sample wells.

-

Master Mix Preparation: Prepare a Master Reaction Mix containing AST Assay Buffer, AST Developer, and AST Substrate.

-

Initiate Reaction: Add 100 µL of the Master Reaction Mix to each well.

-

Data Acquisition: Immediately begin measuring absorbance at 450 nm (A₄₅₀) every 2-5 minutes for at least 30-60 minutes at 37°C. Protect the plate from light.

-

-

Self-Validation:

-

Positive Control: A sample with known AST activity ensures that the assay reagents are working correctly.

-

Negative Control (Blank): A reaction without the enzyme source establishes the baseline and corrects for any non-enzymatic color development.

-

Vehicle Control: Samples treated with the vehicle used to dissolve Calcium DL-aspartate (e.g., water) control for any effects of the solvent itself.

-

Protocol: D-Aspartate Oxidase (DDO) Activity Assay

-

Principle: The activity of DDO is determined by measuring one of its reaction products.[17] A common method is to quantify the hydrogen peroxide (H₂O₂) produced using a sensitive fluorometric probe, such as Amplex Red, which in the presence of horseradish peroxidase (HRP) reacts with H₂O₂ to produce the highly fluorescent resorufin. Fluorescence is measured at Ex/Em = 535/587 nm.

-

Materials:

-

96-well black flat-bottom plate

-

Fluorescence microplate reader

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

D-Aspartate substrate solution

-

Amplex Red reagent

-

Horseradish Peroxidase (HRP)

-

Hydrogen Peroxide (H₂O₂) standard

-

Calcium DL-aspartate stock solution

-

Enzyme source: Purified DDO or peroxisomal fraction from tissue homogenate

-

-

Procedure:

-

Standard Curve Preparation: Prepare an H₂O₂ standard curve to relate fluorescence units to the amount of product formed.

-

Sample Preparation: Prepare samples as for the AST assay.

-

Reaction Setup: To each well, add 50 µL of sample (or purified DDO), including positive and negative controls, and varying concentrations of Calcium DL-aspartate.

-

Master Mix Preparation: Prepare a Master Mix containing Reaction Buffer, D-Aspartate, Amplex Red, and HRP.

-

Initiate Reaction: Add 50 µL of the Master Mix to each well.

-

Data Acquisition: Measure fluorescence intensity (Ex/Em = 535/587 nm) at 37°C every 1-2 minutes for 30 minutes.

-

-

Self-Validation:

-

Positive Control: Purified DDO.

-

Negative Control: Reaction mix without DDO.

-

Substrate Specificity Control: Run a parallel reaction using L-aspartate instead of D-aspartate to confirm the specificity of the enzyme. DDO should show no activity towards L-aspartate.[16]

-

Protocol: Calpain Activity Assay

This protocol is based on fluorometric kits that use a specific calpain substrate.[25][26]

-

Principle: The assay utilizes a calpain substrate, such as Ac-LLY-AFC, which is non-fluorescent. Upon cleavage by active calpain, the free AFC (7-Amino-4-trifluoromethylcoumarin) moiety is released, which emits a strong yellow-green fluorescence (Ex/Em = 400/505 nm).[25] The rate of fluorescence increase is directly proportional to calpain activity.

-

Materials:

-

96-well black flat-bottom plate

-

Fluorescence microplate reader

-

Extraction Buffer (specifically designed to prevent auto-activation of calpain)[26]

-

Reaction Buffer

-

Calpain Substrate (e.g., Ac-LLY-AFC)

-

Active Calpain (Positive Control)

-

Calpain Inhibitor (e.g., Z-LLY-FMK, for negative control)

-

Calcium DL-aspartate stock solution

-

-

Procedure:

-

Sample Preparation: Induce calpain activity in cell cultures if necessary. Extract cytosolic proteins using the provided Extraction Buffer. This is a critical step to isolate activated calpain and prevent contamination from lysosomal proteases.[25][26]

-

Reaction Setup: Add 50 µL of cell lysate to wells. Include a positive control (Active Calpain), a negative control (lysate + Calpain Inhibitor), and a blank (Extraction Buffer). Add varying concentrations of Calcium DL-aspartate to the sample wells.

-

Master Mix Preparation: Prepare a Master Mix containing Reaction Buffer and Calpain Substrate.

-

Initiate Reaction: Add 50 µL of the Master Mix to each well.

-

Data Acquisition: Immediately begin reading fluorescence (Ex/Em = 400/505 nm) every 2-5 minutes for 60 minutes at 37°C.

-

-

Self-Validation:

-

Inhibitor Control: The use of a specific calpain inhibitor confirms that the measured activity is indeed from calpain.

-

Calcium Dependence: Since calpains are calcium-dependent, a control reaction performed in a calcium-free buffer (containing a chelator like EGTA or BAPTA) should show significantly reduced or no activity.[27]

-

Protocol: Calcineurin (PP2B) Cellular Activity Assay

This protocol is based on colorimetric kits using a specific phosphopeptide substrate.[23][24][30][31]

-

Principle: The assay measures the phosphatase activity of calcineurin by quantifying the release of inorganic phosphate (Pi) from a specific phosphopeptide substrate (RII phosphopeptide). The released Pi is detected using a Malachite Green-based reagent, which forms a colored complex with free phosphate, measured at ~620 nm.[23][24]

-

Materials:

-

96-well clear flat-bottom plate

-

Spectrophotometric microplate reader

-

Lysis Buffer

-

Assay Buffer (containing calmodulin and Ca²⁺)

-

RII Phosphopeptide Substrate

-

Recombinant Calcineurin (Positive Control)

-

EGTA Buffer (for negative control)

-

BIOMOL GREEN™ or similar Malachite Green Reagent

-

Phosphate Standard

-

Calcium DL-aspartate stock solution

-

-

Procedure:

-

Standard Curve Preparation: Prepare a phosphate standard curve to quantify the amount of Pi released.

-

Sample Preparation: Prepare cell or tissue extracts using the provided Lysis Buffer. It may be necessary to desalt the sample to remove endogenous free phosphate.[30]

-

Reaction Setup: Add samples to wells in duplicate. For each sample, set up one well with Assay Buffer (+Ca²⁺) and one well with EGTA Buffer (-Ca²⁺). This allows for the specific determination of calcium-dependent phosphatase activity. Add varying concentrations of Calcium DL-aspartate.

-

Initiate Reaction: Add the RII Phosphopeptide Substrate to all wells. Incubate for 10-30 minutes at 30°C.

-

Stop and Develop: Stop the reaction and develop the color by adding the Malachite Green reagent to all wells. Incubate for 15-20 minutes at room temperature.

-

Data Acquisition: Measure absorbance at ~620 nm.

-

-

Self-Validation:

-

Ca²⁺ Dependence: The specific calcineurin activity is calculated by subtracting the activity measured in the presence of the calcium chelator EGTA from the activity measured in the presence of calcium. This is a critical internal control.

-

Positive Control: Recombinant calcineurin ensures the assay system is functional.

-

Section 3: Data Acquisition and Analysis

Calculating Enzyme Activity

For each concentration of Calcium DL-aspartate, plot the signal (absorbance or fluorescence) versus time. The initial, linear portion of this curve represents the initial reaction velocity (V₀). The slope of this linear region is calculated and converted into units of product formed per unit time using the standard curve.

-

Activity (U/mL) = (ΔSignal / ΔTime) / (Slope of Standard Curve) x Sample Dilution Factor

Determining Kinetic Parameters

To understand the mechanism of action (e.g., activation, competitive/non-competitive inhibition), determine the key kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant) by measuring V₀ at various substrate concentrations, both in the presence and absence of Calcium DL-aspartate. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation.

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different conditions.

| Enzyme Target | Control Activity (V₀) | + 10 µM Cmpd | + 50 µM Cmpd | + 200 µM Cmpd | % Change (at 200 µM) |

| AST | 100 ± 5 nmol/min/mg | 102 ± 6 | 98 ± 5 | 95 ± 7 | -5% |

| DDO | 50 ± 3 pmol/min/mg | 45 ± 4 | 30 ± 3 | 15 ± 2 | -70% |

| Calpain | 200 ± 15 RFU/min/mg | 250 ± 18 | 410 ± 25 | 750 ± 40 | +275% |

| Calcineurin | 80 ± 7 pmol Pi/min/mg | 95 ± 8 | 150 ± 11 | 240 ± 19 | +200% |

| Table 1: Hypothetical results from an initial screening of Calcium DL-aspartate (Cmpd) on target enzyme activities. Data are presented as mean ± SD. RFU = Relative Fluorescence Units. |

Section 4: Interpretation and Future Directions

The hypothetical data in Table 1 would suggest that Calcium DL-aspartate has a negligible effect on AST, is a potent inhibitor of DDO, and a strong activator of both Calpain and Calcineurin.

-

Interpretation:

-

DDO Inhibition: Inhibition of DDO could lead to an accumulation of endogenous D-aspartate, potentially enhancing its signaling roles in the nervous and endocrine systems.

-

Calpain/Calcineurin Activation: This is the expected outcome if the compound effectively increases intracellular calcium concentration. This would link the compound directly to the vast signaling networks regulated by these two enzymes, from immune responses to synaptic plasticity.

-

-

Future Directions:

-

Mechanism of Action Studies: For enzymes showing significant modulation, perform full kinetic analysis (varying both substrate and compound concentration) to determine the mechanism of inhibition or activation.

-

Cell-Based Assays: Validate the findings from enzymatic assays in relevant cell culture models. For example, assess the effect of Calcium DL-aspartate on neuronal cells and measure downstream markers of calcineurin activation (e.g., NFAT dephosphorylation) or D-aspartate levels.

-

Isomer-Specific Effects: Synthesize and test Calcium L-aspartate and Calcium D-aspartate separately to dissect the specific contributions of each isomer versus the effect of the calcium ion.

-

Bioavailability Studies: Investigate the bioavailability and absorption of Calcium DL-aspartate to understand how effectively it can deliver its constituent ions to target tissues in vivo.[36][37][38][39][40]

-

This structured, hypothesis-driven approach provides a comprehensive framework for the initial exploration of Calcium DL-aspartate's enzymatic interactions, ensuring that the subsequent research is built upon a foundation of scientific rigor and logical progression.

References

- Top 5 Methods Devised for Enzyme Kinetics Measurement - Biology Discussion. (URL: )

- Calpain Activity Assay Kit (Fluorometric) (ab65308) - Abcam. (URL: )

- D-Aspartate oxidase: distribution, functions, properties, and biotechnological applic

- Calcium signaling - Wikipedia. (URL: )

- Calpain Activity Fluorometric Assay Kit - APExBIO. (URL: )

- A radiochemical assay for argininosuccinate synthetase with [U-14C]aspart

- Calpain Activity Assay Kit (Fluorometric) (KA0723) - Novus Biologicals. (URL: )

- Calpain Activity Assay Kit - Cre

- D-aspart

- Calpain Activity Assay Kit, Fluorogenic | QIA120 - Merck Millipore. (URL: )